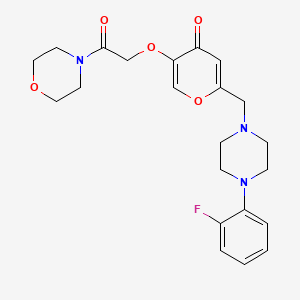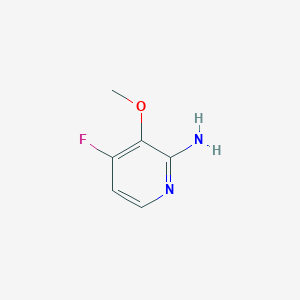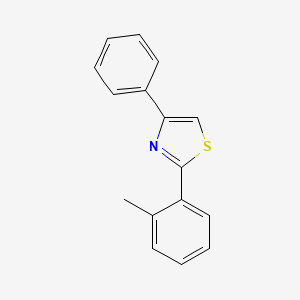
2-(2-Methylphenyl)-4-phenylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylphenyl)-4-phenylthiazole, also known as MPT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the thiazole family and is characterized by its unique structure that consists of a thiazole ring attached to two aromatic rings. In
作用機序
The mechanism of action of 2-(2-Methylphenyl)-4-phenylthiazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the pathogenesis of diseases. For instance, 2-(2-Methylphenyl)-4-phenylthiazole has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. 2-(2-Methylphenyl)-4-phenylthiazole also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(2-Methylphenyl)-4-phenylthiazole has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. 2-(2-Methylphenyl)-4-phenylthiazole also decreases the levels of reactive oxygen species (ROS), which are implicated in the development of oxidative stress and inflammation. Additionally, 2-(2-Methylphenyl)-4-phenylthiazole has been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response.
実験室実験の利点と制限
2-(2-Methylphenyl)-4-phenylthiazole has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. 2-(2-Methylphenyl)-4-phenylthiazole is also soluble in a variety of solvents, which makes it easy to use in various assays. However, 2-(2-Methylphenyl)-4-phenylthiazole has some limitations as well. It has low water solubility, which can limit its use in some assays. Additionally, 2-(2-Methylphenyl)-4-phenylthiazole has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 2-(2-Methylphenyl)-4-phenylthiazole. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail to gain a better understanding of its therapeutic potential. Additionally, more studies are needed to assess the safety and efficacy of 2-(2-Methylphenyl)-4-phenylthiazole in vivo to determine its potential as a drug candidate.
合成法
The synthesis of 2-(2-Methylphenyl)-4-phenylthiazole involves the condensation of 2-acetylbiphenyl and phenylthiourea in the presence of a base such as sodium hydroxide. This reaction leads to the formation of 2-(2-Methylphenyl)-4-phenylthiazole as a yellow crystalline solid with a melting point of 166-167°C.
科学的研究の応用
2-(2-Methylphenyl)-4-phenylthiazole has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Li et al., 2-(2-Methylphenyl)-4-phenylthiazole was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Wang et al. demonstrated the anti-inflammatory effects of 2-(2-Methylphenyl)-4-phenylthiazole in a mouse model of acute lung injury.
特性
IUPAC Name |
2-(2-methylphenyl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NS/c1-12-7-5-6-10-14(12)16-17-15(11-18-16)13-8-3-2-4-9-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGNEJOKDCWVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-4-phenylthiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

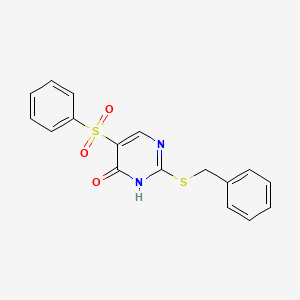
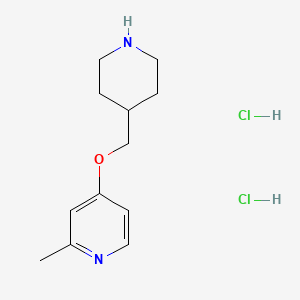
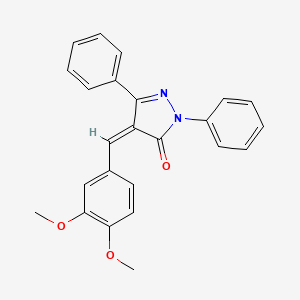
![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2563656.png)
![2-amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2563658.png)
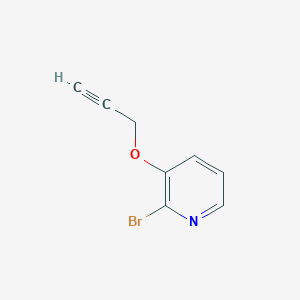

![2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2563668.png)

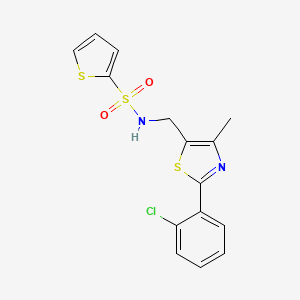

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2563673.png)
